Product packaging for Fangchinoline(Cat. No.:)

Fangchinoline

Cat. No.: B8037957
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the roots of the traditional medicinal plant Stephania tetrandra S. Moore . This compound is a key subject of modern pharmacological research due to its multi-targeted biological activities, showing significant promise in several therapeutic areas. In oncology research, this compound demonstrates broad-spectrum antitumor effects. Studies report it suppresses proliferation, induces apoptosis, and inhibits invasion and metastasis in various cancer cell lines, including colon adenocarcinoma (COAD), osteosarcoma, and breast cancer . These anticancer mechanisms are linked to the inhibition of critical signaling pathways such as PI3K/Akt and the suppression of epithelial-mesenchymal transition (EMT) . Furthermore, this compound has been identified as a potent inducer of autophagic flux in colorectal cancer cells via the AMPK/mTOR/ULK1 signaling pathway, presenting autophagy as a key mechanism for further investigation . Beyond oncology, this compound exhibits potent anti-fibrotic activity. Recent research has confirmed its ability to attenuate hepatic fibrosis in mouse models by regulating taurine metabolism and reducing oxidative stress, thereby inhibiting the activation of hepatic stellate cells (HSCs) . Its strong antioxidant properties, often mediated through the activation of the Nrf2 pathway, also contribute to its protective effects in models of diabetic kidney disease and neurodegenerative conditions . For instance, in an Alzheimer's disease model, this compound was shown to alleviate cognitive impairments by enhancing autophagy and reducing oxidative stress . The compound also possesses notable anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which underpins its research utility in inflammatory and autoimmune conditions . With its diverse mechanisms of action spanning induction of autophagy, inhibition of oxidative stress, suppression of pro-inflammatory signaling, and blockage of key oncogenic pathways, this compound serves as a valuable tool compound for probing complex disease mechanisms in cellular and animal models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H40N2O6 B8037957 Fangchinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQSJHUEZBTSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955479
Record name 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33889-68-8
Record name THALRUGOSINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological Investigations of Fangchinoline

In Vitro Cellular Pharmacological Studies

In vitro studies have demonstrated that fangchinoline (B191232) can exert significant effects on different cellular activities, particularly in various cancer cell lines.

Effects on Cellular Proliferation and Viability

This compound has been shown to inhibit the proliferation and decrease the viability of a range of cancer cell lines in a dose- and time-dependent manner. For instance, it significantly decreased the proliferation of MG63 and U20S bone cancer cell lines. mdpi.comnih.gov Time-dependent inhibition of cell proliferation has also been observed in MDA-MB-231 and SPC-A-1 cells following this compound treatment. mdpi.com In bladder cancer cells (T24 and 5637), this compound inhibited viability in a concentration-dependent manner, with observed IC50 values varying based on treatment duration. karger.com For example, the IC50 values in T24 cells were 19.0 µM at 24 h, 12.0 µM at 48 h, and 7.57 µM at 72 h. karger.com Similarly, in PC-3 prostate cancer cells, this compound dose-dependently and time-dependently decreased viability, with IC50 values of 27.53 ± 3.346 μM for 24 h, 13.13 ± 1.579 μM for 48 h, and 7.247 ± 0.312 μM for 72 h. plos.org this compound also significantly inhibited the viability of colon adenocarcinoma (COAD) cells (DLD-1 and LoVo) in a dose-dependent manner, with IC50 values at 48 h of 4.53 µM and 5.17 µM, respectively. spandidos-publications.com While showing inhibitory effects on various cancer cells, some studies noted minimal cytotoxicity towards certain normal cell lines. spandidos-publications.comnih.govjcancer.org

Here is a summary of this compound's effects on cell viability and proliferation in selected cell lines:

Cell LineCancer TypeEffect on Proliferation/ViabilityKey FindingsSource
MG63, U20SBone CancerDecreased proliferationSignificant decrease observed. mdpi.comnih.gov mdpi.comnih.gov
MDA-MB-231, SPC-A-1Breast Cancer, Lung AdenocarcinomaInhibited proliferationTime-dependent inhibition shown. mdpi.com mdpi.com
T24, 5637Bladder CancerInhibited viabilityConcentration-dependent inhibition; specific IC50 values reported. karger.com karger.com
PC-3, LnCapProstate CancerDecreased viabilityDose- and time-dependent decrease; specific IC50 values reported. plos.org plos.org
DLD-1, LoVoColon AdenocarcinomaInhibited viabilityDose-dependent inhibition; specific IC50 values reported. spandidos-publications.com spandidos-publications.com
A549Lung AdenocarcinomaSuppressed proliferationSuppressed proliferation by inhibiting FAK pathway. mdpi.comchemfaces.com mdpi.comchemfaces.com
AGSGastric CancerNo obvious cytotoxic effectsSuppressed adhesion, migration, and invasion without obvious cytotoxicity. spandidos-publications.commdpi.com spandidos-publications.commdpi.com

Induction of Regulated Cell Death Mechanisms

This compound has been shown to induce regulated cell death, primarily through apoptosis and autophagy, though the specific mechanisms can vary depending on the cell type.

Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anti-cancer effects in many cell lines. Studies have demonstrated that this compound can induce apoptosis in human pancreatic cancer cells, MDA-MB-231 breast tumor cells, and MG63 and U20S bone cancer cell lines. mdpi.com Increased apoptosis has also been observed in human U118 and U87 MG glioblastoma cell lines and PC3 prostate cells upon increased exposure time to this compound. mdpi.com In bladder cancer cells (T24 and 5637), this compound treatment increased apoptosis in a concentration-dependent manner. karger.com

The induction of apoptosis by this compound involves several pathways:

Caspase Activation: this compound treatment has been shown to increase the cleavage of caspase-3 in bladder cancer cells. karger.com It also upregulates caspase-3 and caspase-8 in MG63 osteosarcoma cells and activates caspase-9 in esophageal squamous cell carcinoma (ESCC) cells. nih.govfrontiersin.org Cleavage of PARP, a substrate of caspases, has also been observed, indicating caspase-dependent apoptosis. mdpi.com

Mitochondrial Pathway: In breast cancer cells, this compound induced cell death driven by the mitochondrial pathway. mdpi.com This involves the upregulation of pro-apoptotic proteins like Bax and cytochrome-c and downregulation of anti-apoptotic proteins like Bcl-2. spandidos-publications.comannexpublishers.com

DR5-Dependent Extrinsic Pathway: In ESCC cells, this compound was found to trigger DR5-dependent extrinsic apoptosis by transactivating ATF4. frontiersin.org

Noxa-Dependent Intrinsic Pathway: this compound also triggered Noxa-dependent intrinsic apoptosis in ESCC cells, mediated by the upregulation of Noxa and activation of CASP9. frontiersin.org

Modulation of Signaling Pathways: this compound can induce apoptosis by modulating various signaling pathways, including inhibiting the PI3K/Akt pathway. nih.govmdpi.comspandidos-publications.com Inhibition of Akt-mediated Bax and caspase-9 expression has been linked to this compound-induced apoptosis in glioblastoma cells. nih.govspandidos-publications.com

Beyond apoptosis, this compound has also been shown to induce autophagy, another form of regulated cell death or survival mechanism, depending on the cellular context. In hepatocellular carcinoma cell lines (HepG2 and PLC/PRF/5), this compound dose-dependently induced autophagy instead of apoptotic cell death. mdpi.comspandidos-publications.comnih.gov This induction involved the nuclear translocation of p53, leading to the transactivation of the autophagy-related gene sestrin 2 and the initiation of an mTOR-independent autophagic process mediated by AMP-activated protein kinase (AMPK). mdpi.comnih.gov

In bladder cancer cells, this compound treatment induced both apoptosis and autophagy, as indicated by an increased LC3-II/LC3-I ratio and decreased p62 levels. karger.com Interestingly, in this context, blocking autophagy with 3-Methyladenine (3-MA) enhanced this compound-induced apoptosis, suggesting that autophagy might be an adaptive or pro-survival response in these cells. karger.com this compound has also been reported to trigger autophagic function, including mTOR pathway inhibition and an increased LC3-II/LC3-I ratio, as well as decreased P62 levels in bladder cancer cells. frontiersin.orgnih.gov In colorectal cancer cell lines, this compound has been observed to initiate autophagy via the activation of the AMPK/mTOR/ULK1 signaling pathway, thereby enhancing autophagosome formation. frontiersin.orgnih.gov

Apoptosis Induction and Associated Pathways

Modulation of Cell Cycle Progression

This compound has been observed to modulate cell cycle progression in various cancer cell lines, often leading to cell cycle arrest. In K562 cells derived from chronic myeloid leukemia, this compound induced cell cycle arrest at the G0/G1 phase. mdpi.com This arrest was associated with the upregulation of cyclin-dependent kinase (CDK)-N1A and MCL-1 mRNA levels and the downregulation of cyclin D2 mRNA levels. mdpi.com this compound also dose-dependently arrested the cell cycle at the G0/G1 phase in SPC-A-1 lung adenocarcinoma cells, which correlated with decreased proliferation. mdpi.com

In ESCC cells, this compound treatment resulted in G1 phase cell cycle arrest, which was dependent on the induction of p21 and p27. frontiersin.org Rescue experiments involving knockdown of p21 or p27 reversed this G1 phase arrest, highlighting their role in this compound's effect. frontiersin.org this compound has been reported to restrain cell cycle progression by inducing the accumulation of p21 and p27 in other malignancies as well, including breast cancer, prostate carcinoma, and glioblastoma cells. frontiersin.org The G0/G1 cell cycle arrest induced by this compound in PC-3 cells might be a result of the accumulation of p27, which negatively controls the transition from G0/G1 to S phase. plos.org This accumulation is potentially linked to this compound's inhibition of the proteasome's caspase-like activity mediated by the β1 subunit, which is involved in p27 degradation. plos.org this compound has also been shown to inhibit the expression of Cyclin D/E and CDK2/4/6 in several human cancers, contributing to G1-S arrest. frontiersin.org In colon adenocarcinoma cells (DLD-1 and LoVo), this compound induced G1 phase cell cycle arrest in a dose-dependent manner, with an increase in the percentage of cells in G1 phase. spandidos-publications.com This was associated with a decrease in the expression of cyclin D1. spandidos-publications.com

Inhibition of Cellular Migration and Invasion

This compound has demonstrated the ability to inhibit the migration and invasion of various cancer cell types in vitro. In AGS human gastric cancer cells, this compound suppressed adhesion, migration, and invasion in a dose-dependent manner without significant cytotoxic effects. spandidos-publications.commdpi.com It has also been shown to inhibit tumor cell invasiveness and proliferation in glioblastoma cell lines U87 MG and U118 MG. mdpi.com this compound significantly suppressed the migration of MG63 bone cancer cells. mdpi.comnih.gov

The mechanisms underlying this compound's anti-migration and anti-invasion effects involve the modulation of key proteins and signaling pathways:

Matrix Metalloproteinases (MMPs): this compound treatment has been shown to decrease the levels of MMP-2 and MMP-9 in MDA-MB-231 cells. mdpi.com In AGS gastric cancer cells, this compound significantly inhibited the expression of MMP-2 and MMP-9 at both mRNA and protein levels while increasing the expression of tissue inhibitor of metalloproteinase (TIMP) 1 and TIMP2. spandidos-publications.com Downregulated expression of MMP-2 and MMP-9 was also observed in this compound-treated MG63 cells. nih.gov

FAK Pathway: this compound has been shown to inhibit the phosphorylation of FAK (Tyr397) and its downstream pathways, including FAK-Akt and FAK-MEK-ERK1/2, in A549 lung adenocarcinoma cells. mdpi.comchemfaces.com Attenuating the phosphorylation of FAK was also noted as a mechanism by which this compound suppressed metastasis in melanoma cells (A375 and A875). mdpi.com This involved decreasing the expression of paxillin (B1203293). mdpi.com

NF-κB Pathway: In MDA-MB-231 cells, long exposure to this compound induced a decrease in NF-κB protein levels while increasing the expression of its inhibitor, IκB. mdpi.comspandidos-publications.com

PI3K/Akt Pathway: this compound inhibited the phosphorylation of AKT in AGS gastric cancer cells, contributing to reduced MMP-2/9 expression and inhibited invasion. spandidos-publications.com Inhibition of the PI3K/Akt pathway has also been linked to the suppression of migration and invasion in osteosarcoma cells. nih.gov

Here is a summary of this compound's effects on cell migration and invasion in selected cell lines:

Cell LineCancer TypeEffect on Migration/InvasionKey FindingsSource
AGSGastric CancerSuppressed adhesion, migration, and invasionDose-dependent suppression; inhibited MMP-2/9, increased TIMP1/2, repressed Akt phosphorylation. spandidos-publications.commdpi.com spandidos-publications.commdpi.com
U87 MG, U118 MGGlioblastomaInhibited invasivenessInhibited tumor cell invasiveness. mdpi.com mdpi.com
MG63Bone CancerSuppressed migrationSuppressed migration; downregulated MMP-2/9. mdpi.comnih.gov mdpi.comnih.gov
A549Lung AdenocarcinomaSuppressed invasionInhibited phosphorylation of FAK and downstream pathways. mdpi.comchemfaces.com mdpi.comchemfaces.com
A375, A875MelanomaInhibited metastasis/migrationAttenuated FAK phosphorylation; decreased paxillin expression. mdpi.com mdpi.com
MDA-MB-231Breast CancerInhibited migrationDecreased MMP-2/9, decreased NF-κB, increased IκB. mdpi.comspandidos-publications.com mdpi.comspandidos-publications.com
DLD-1, LoVoColon AdenocarcinomaInhibited migration/invasionInhibited migration and invasion; decreased MMP2 and MMP9 expression. spandidos-publications.com spandidos-publications.com

In Vivo Preclinical Animal Models

Anti-inflammatory Efficacy in Inducible Disease Models

This compound (FAN) has demonstrated anti-inflammatory effects in several inducible disease models. In both the carrageenan/kaolin (C/K)-induced arthritis rat model and the collagen-induced arthritis (CIA) mouse model, FAN treatment ameliorated behavioral parameters and inflammatory signs nih.govnih.gov. Specifically, in the CIA mouse model, FAN dose-dependently decreased the arthritis index, which measures inflammatory signs in the paws nih.gov. Histological analysis of knee joints in these animal models also showed that FAN treatment suppressed inflammatory signs and cartilage degradation nih.govnih.gov.

Studies in human fibroblast-like synovial (FLS) cells stimulated with IL-1β have provided insights into the potential mechanisms underlying FAN's anti-inflammatory action. FAN decreased the production of inflammatory cytokines and reactive oxygen species (ROS) in these cells nih.govnih.gov. Furthermore, FAN reduced the phosphorylation of key signaling pathways involved in inflammation, namely the MAPK and NF-κB pathways, in human FLS cells nih.govnih.gov.

In a rheumatoid arthritis-induced rat model, this compound treatment at concentrations of 2 μM and 4 μM was evaluated for its anti-inflammatory activity researchgate.net. The study assessed serum levels of lipid peroxidation, superoxide (B77818) dismutase (SOD), and glutathione (B108866), among other parameters researchgate.net.

Antiviral Efficacy in Animal Infection Models

This compound has shown antiviral activity against a range of viruses in preclinical models. In a viral sepsis mouse model, treatment with this compound significantly reduced the viral load, attenuated tissue inflammation, and improved survival nih.govresearchgate.net.

Studies have also investigated the efficacy of this compound against specific viruses. This compound exhibited antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) laboratory strains NL4-3, LAI, and BaL in MT-4 and PM1 cells selleckchem.complos.org. The compound appears to target a late event in the HIV-1 infection cycle, interfering with gp160 proteolytic processing, which reduces the incorporation of envelope glycoproteins into nascent virions selleckchem.complos.org.

This compound has also demonstrated inhibitory effects against coronaviruses. It inhibits the replication of SARS-CoV, SARS-CoV-2, and MERS-CoV in in vitro assays by blocking viral entry wilddata.cn. Therapeutic use of this compound in hACE2 transgenic mice and Syrian hamsters infected with SARS-CoV-2 inhibited viral loads in the lungs and suppressed associated airway inflammation wilddata.cn. Furthermore, this compound inhibited Porcine Epidemic Diarrhea Virus (PEDV) replication in intestinal epithelial cells, primarily by suppressing autophagic flux frontiersin.org.

In a Zika virus (ZIKV) infection model using one-day-old ICR suckling mice, this compound demonstrated in vivo therapeutic efficacy nih.govnih.govresearchgate.net. Treatment with this compound significantly increased the survival rate of infected mice and contributed to satisfactory weight maintenance and growth nih.govresearchgate.net. This compound appears to exert its anti-ZIKV effects by impeding the early stages of infection, specifically by inhibiting viral internalization nih.govnih.gov.

This compound has also shown robust inhibitory properties against African Swine Fever Virus (ASFV) infection in porcine alveolar macrophages (PAMs) mdpi.com. It effectively suppressed ASFV infection in a dose-dependent manner mdpi.com.

A summary of antiviral effects in animal models is presented below:

VirusAnimal ModelKey Findings
Various viruses (viral sepsis)Mouse modelReduced viral load, attenuated tissue inflammation, improved survival. nih.govresearchgate.net
SARS-CoV-2hACE2 transgenic mice, Syrian hamsterInhibited viral loads in lungs, suppressed airway inflammation. wilddata.cn
Zika Virus (ZIKV)ICR suckling miceIncreased survival rate, maintained weight/growth, inhibited internalization. nih.govnih.govresearchgate.net
African Swine Fever Virus (ASFV)Porcine alveolar macrophages (PAMs)Dose-dependent inhibition of viral infection. mdpi.com

Neuroprotective Effects in Animal Disease Models

This compound has exhibited neuroprotective effects in animal models, particularly in the context of Alzheimer's disease (AD) frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. In an Aβ₁₋₄₂-induced mouse model of AD, this compound significantly ameliorated cognitive impairment frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. This neuroprotective effect was associated with the induction of autophagy and the inhibition of oxidative stress frontiersin.orgfrontiersin.orgresearchgate.netnih.gov.

Mechanistically, this compound was found to attenuate the amyloidogenic processing of Amyloid Precursor Protein (APP) by augmenting autophagy and promoting the lysosomal degradation of Beta-site APP cleaving enzyme 1 (BACE1) in N2AAPP cells, an in vitro AD model frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. In the Aβ₁₋₄₂-induced mouse model, this compound treatment led to an increase in antioxidants such as glutathione reductase (GR), total antioxidant capacity (T-AOC), nuclear factor erythroid-2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and superoxide dismutase-1 (SOD-1) frontiersin.orgfrontiersin.org. Concurrently, it decreased pro-oxidants including hydrogen peroxide (H₂O₂) and inducible nitric oxide synthase (i-NOS), and reduced the apoptosis marker cleaved caspase-3 frontiersin.orgfrontiersin.org.

In a unilateral ocular hypertension-induced glaucoma model in mice, this compound administration resulted in a substantial reduction in intraocular pressure (IOP) docsdrive.com. Treated animals also exhibited lower levels of inflammation-related cytokines and oxidative stress in their aqueous humor docsdrive.com. Furthermore, this compound increased glutamate (B1630785) levels and the count of Retinal Ganglion Cells (RGCs) and microglia in the retinal tissue compared to the control group docsdrive.com. The study indicated that this compound could alter the mRNA expression of NF-κB and TNF-α in the retinal tissue of these mice docsdrive.com.

The neuroprotective effects observed in these models suggest this compound's potential therapeutic value in neurodegenerative conditions.

Disease ModelAnimal ModelKey Findings
Alzheimer's Disease (Aβ₁₋₄₂-induced)Mouse modelAmeliorated cognitive impairment; induced autophagy; inhibited oxidative stress; increased antioxidants (GR, T-AOC, Nrf2, HO-1, SOD-1); decreased pro-oxidants (H₂O₂, i-NOS); reduced cleaved caspase-3. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov
Glaucoma (unilateral ocular hypertension-induced)Mouse modelReduced IOP; lower inflammation/oxidative stress in aqueous humor; increased glutamate, RGC, and microglia count; altered NF-κB and TNF-α mRNA expression in retinal tissue. docsdrive.com

Elucidation of Molecular Targets and Signaling Pathways of Fangchinoline

Oncogenic Signaling Pathway Modulation

Investigations into the anti-cancer effects of fangchinoline (B191232) have identified its inhibitory influence on several important oncogenic pathways mdpi.com.

Focal Adhesion Kinase (FAK) Pathway Regulation

The Focal Adhesion Kinase (FAK) pathway plays a significant role in regulating cellular functions, including metastasis, often being over-expressed in various cancer cell lines mdpi.com. This compound has been shown to induce alterations in signal transduction cascades associated with metastasis, including FAK mdpi.com. In A549 lung adenocarcinoma cells, this compound inhibited the phosphorylation of FAK (Tyr397) and its downstream pathways, specifically the FAK-Akt pathway and FAK-MEK-ERK1/2 mdpi.comchemfaces.com. Furthermore, in human melanoma cells (A375 and A875), this compound attenuated the phosphorylation of FAK, which was associated with suppressed cell proliferation and metastasis in vitro, evidenced by decreased cyclin D1 and paxillin (B1203293) expression mdpi.comnih.govnih.gov. This compound is suggested to act as a kinase inhibitor targeting FAK, thereby suppressing FAK-mediated signaling pathways and inhibiting growth and invasion in tumor cells that highly express FAK, such as the A549 cell line chemfaces.com.

Table 1: this compound's Effects on FAK and Downstream Molecules

Cell LineTarget/Pathway ModulatedObserved EffectReference
A549 (Lung Adenocarcinoma)FAK (Tyr397)Inhibition of phosphorylation mdpi.comchemfaces.com
A549 (Lung Adenocarcinoma)FAK-Akt pathwayInhibition mdpi.comchemfaces.com
A549 (Lung Adenocarcinoma)FAK-MEK-ERK1/2 pathwayInhibition mdpi.comchemfaces.com
A375, A875 (Melanoma)FAKAttenuation of phosphorylation mdpi.comnih.gov
A375, A875 (Melanoma)Cyclin D1 (downstream of FAK)Decreased expression (associated with suppressed proliferation) mdpi.comnih.gov
A375, A875 (Melanoma)Paxillin (downstream of FAK)Decreased expression (associated with suppressed metastasis, invasion, migration) mdpi.comnih.gov

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Inhibition

The PI3K/Akt signaling pathway is a crucial intracellular transduction cascade involved in various cellular functions, including proliferation, differentiation, apoptosis, and migration, and is frequently implicated in tumor growth and metastasis nih.govspandidos-publications.com. This compound has been observed to inhibit the PI3K/Akt pathway in several cancer cell lines mdpi.comnih.govspandidos-publications.com. In MDA-MB-231 breast cancer cells, decreased levels of phosphorylated Akt were associated with this compound's effect mdpi.com. This compound was found to decrease PI3-K activation and the expression of its downstream signaling molecules, including cyclin D1, matrix metalloproteinase 2 (MMP-2), and matrix metalloproteinase 9 (MMP-9), in addition to decreasing Akt (phospho-Thr308) expression mdpi.com. In U87 MG and U118 MG glioblastoma cells, this compound decreased the kinase activity of Akt and reduced its phosphorylation at Thr308 and Ser473 by suppressing Akt-mediated signaling cascades, such as Akt/p21, Akt/Bad, and Akt/MMPs mdpi.commdpi.com. This compound has been shown to effectively suppress the proliferation and invasion of SGC7901 gastric cancer cells by inhibiting the expression of PI3K and its downstream pathways, including Akt/MMP2/MMP9, Akt/Bad, and Akt/Gsk3β/CDK2 nih.govnih.gov. Studies suggest that this compound targets PI3K in tumor cells that express it abundantly, inhibiting their growth and invasive ability nih.gov. In osteosarcoma cells (MG63 and U2OS), this compound suppressed the phosphorylation of AKT (phospho-Thr308) and the levels of MMP-2 and MMP-9, while upregulating caspase-3 and caspase-8 spandidos-publications.commdpi.com. In non-small cell lung cancer (NSCLC) cells, this compound inhibits the Akt-mTOR signaling pathway by directly promoting NOX4 degradation, which lowers cytosolic reactive oxygen species (ROS) levels researchgate.net. This compound has also been reported to inhibit the PI3K/Akt pathway in hepatocellular carcinoma and colon adenocarcinoma x-mol.netnih.govspandidos-publications.com.

Table 2: this compound's Effects on the PI3K/Akt Pathway and Downstream Molecules

Cell Line(s)Target/Pathway ModulatedObserved EffectReference
MDA-MB-231 (Breast Cancer)Phosphorylated AktDecreased levels mdpi.com
MDA-MB-231 (Breast Cancer)PI3-K activationDecrease mdpi.com
MDA-MB-231 (Breast Cancer)Akt (phospho-Thr308)Decreased expression mdpi.com
MDA-MB-231 (Breast Cancer)Cyclin D1 (downstream of PI3K/Akt)Decreased expression mdpi.com
MDA-MB-231 (Breast Cancer)MMP-2, MMP-9 (downstream of PI3K/Akt)Decreased expression mdpi.com
U87 MG, U118 MG (Glioblastoma)Akt kinase activityDecrease mdpi.commdpi.com
U87 MG, U118 MG (Glioblastoma)Akt phosphorylation (Thr308, Ser473)Reduction/Deletion mdpi.commdpi.com
U87 MG, U118 MG (Glioblastoma)Akt/p21, Akt/Bad, Akt/MMPs cascadesSuppression mdpi.com
SGC7901 (Gastric Cancer)PI3K expressionInhibition nih.govnih.gov
SGC7901 (Gastric Cancer)Akt/MMP2/MMP9 pathwayInhibition nih.govnih.gov
SGC7901 (Gastric Cancer)Akt/Bad pathwayInhibition nih.govnih.gov
SGC7901 (Gastric Cancer)Akt/Gsk3β/CDK2 pathwayInhibition nih.govnih.gov
MG63, U2OS (Osteosarcoma)AKT phosphorylation (phospho-Thr308)Suppression spandidos-publications.commdpi.com
MG63, U2OS (Osteosarcoma)MMP-2, MMP-9 levelsSuppression spandidos-publications.commdpi.com
NSCLC (Non-Small Cell Lung Cancer)Akt-mTOR signaling pathwayInhibition (via NOX4 degradation and reduced cytosolic ROS) researchgate.net
Hepatocellular CarcinomaPI3K/Akt pathwaySuppression (downstream of c-Met) x-mol.net
Colon AdenocarcinomaPI3K/Akt pathwaySuppression (downstream of EGFR) nih.govspandidos-publications.comnih.gov
Porcine Alveolar Macrophages (ASFV infection)AKT phosphorylationInhibition mdpi.comnih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., MEK-ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the MEK-ERK1/2 cascade, is another crucial signaling route involved in various cellular processes, often downstream of FAK and receptor tyrosine kinases mdpi.com. This compound has been reported to modulate the MAPK/ERK pathway mdpi.com. In A549 lung adenocarcinoma cells, this compound inhibited the FAK-MEK-ERK1/2 pathway mdpi.comchemfaces.com. Studies in hepatocellular carcinoma cells also indicated that this compound inhibited the MEK/ERK signaling pathway, downstream of c-Met x-mol.net. While some studies suggest this compound's influence on MAPK pathways, others indicate that certain this compound derivatives may not act by targeting MAPK pathways in the context of inflammasome activation mdpi.com. Conversely, the p38 MAPK pathway has been implicated in mediating oxidative stress, and this compound has been shown to mitigate nephron damage by inhibiting this pathway in a diabetic nephropathy model frontiersin.org.

Table 3: this compound's Effects on MAPK Pathways

Cell Line(s)Target/Pathway ModulatedObserved EffectReference
A549 (Lung Adenocarcinoma)FAK-MEK-ERK1/2 pathwayInhibition mdpi.comchemfaces.com
Hepatocellular CarcinomaMEK/ERK pathwayInhibition (downstream of c-Met) x-mol.net
Diabetic Nephropathy model (rats)p38 MAPK pathwayInhibition (associated with reduced oxidative stress and inflammation) frontiersin.org
293 cells (Inflammasome context)NF-κB and MAPK pathwaysNo impact observed with certain this compound derivatives on their activation mdpi.com

Nuclear Factor-κB (NF-κB) Pathway Interactions

The Nuclear Factor-κB (NF-κB) pathway is a key regulator of genes involved in inflammation, immunity, cell proliferation, and survival, and its aberrant activation is common in cancer mdpi.comnih.gov. This compound has been shown to interact with the NF-κB pathway mdpi.commdpi.comnih.govnih.gov. In MDA-MB 231 cells, long exposure times to this compound induced a decrease in NF-κB protein levels, while the expression of IκB (an inhibitor of NF-κB) was found to be increased mdpi.com. This compound has been reported to repress NF-κB activation through diverse mechanisms, including the attenuation of phosphorylation of IκB kinase (IKK) and p65 mdpi.comnih.gov. It was observed to mitigate the nuclear localization of p65, which is essential for NF-κB's oncogenic functions nih.gov. In the context of African Swine Fever Virus (ASFV) infection in porcine alveolar macrophages (PAMs), ASFV triggers the AKT/mTOR/NF-κB signaling pathway, and this compound significantly inhibits this activation, thereby suppressing viral replication mdpi.comnih.govresearchgate.net. This compound treatment also reduced the activation of NF-κB in diabetic retinopathy rats semanticscholar.org. In hepatocellular carcinoma, this compound treatment led to the activation of the NF-κB pathway, which was associated with reduced inflammation-related epithelial-mesenchymal transition (EMT) x-mol.net. However, some studies on this compound derivatives in the context of inflammasome activation suggest they may not directly target the NF-κB signaling pathway mdpi.com.

Table 4: this compound's Effects on the NF-κB Pathway

Cell/ModelTarget/Pathway ModulatedObserved EffectReference
MDA-MB 231 (Breast Cancer)NF-κB protein levelsDecreased levels (with long exposure) mdpi.com
MDA-MB 231 (Breast Cancer)IκB expressionIncreased expression (with long exposure) mdpi.com
KBM5 (Chronic Myeloid Leukemia), U266 (Multiple Myeloma)NF-κB activationRepression (via attenuation of IKK and p65 phosphorylation, mitigating p65 nuclear localization) mdpi.comnih.gov
Porcine Alveolar Macrophages (ASFV infection)AKT/mTOR/NF-κB pathwaySignificant inhibition of ASFV-induced activation mdpi.comnih.govresearchgate.net
Diabetic Retinopathy model (rats)NF-κB activationReduced activation semanticscholar.org
Hepatocellular CarcinomaNF-κB pathwayActivation (associated with reduced inflammation-related EMT) x-mol.net
293 cells (Inflammasome context)NF-κB pathwayNo impact observed with certain this compound derivatives on its activation in this specific context mdpi.com

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Control

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, often dysregulated in cancer mdpi.comkarger.com. This compound has been shown to control the mTOR pathway mdpi.comresearchgate.netresearchgate.netx-mol.netmdpi.comnih.govresearchgate.netfrontiersin.orgkarger.com. In T24 and 5637 bladder cancer cells, this compound inhibited mTOR, which was associated with an increase in the cleavage of caspase-3 and an up-regulation of the LC3-II/LC3-I ratio, alongside a down-regulation of p62 levels and a reduction in intracellular ATP levels mdpi.comkarger.com. In non-small cell lung cancer cells, this compound inhibits the Akt-mTOR signaling pathway researchgate.net. This compound has also been observed to initiate autophagy via the activation of the AMPK/mTOR/ULK1 signaling pathway in colorectal cancer cell lines frontiersin.org. In hepatocellular carcinoma, this compound suppressed the PI3K/AKT/mTOR pathway x-mol.net. In porcine alveolar macrophages infected with ASFV, this compound inhibited the ASFV-induced activation of the AKT/mTOR/NF-κB signaling pathway mdpi.comnih.govresearchgate.net.

Table 5: this compound's Effects on the mTOR Pathway

Cell/ModelTarget/Pathway ModulatedObserved EffectReference
T24, 5637 (Bladder Cancer)mTORInhibition mdpi.comkarger.com
Non-Small Cell Lung CancerAkt-mTOR signaling pathwayInhibition (via NOX4 degradation and reduced cytosolic ROS) researchgate.net
Colorectal Cancer cell linesAMPK/mTOR/ULK1 signaling pathwayActivation (associated with autophagy initiation) frontiersin.org
Hepatocellular CarcinomaPI3K/AKT/mTOR pathwaySuppression (downstream of c-Met) x-mol.net
Porcine Alveolar Macrophages (ASFV infection)AKT/mTOR/NF-κB signaling pathwaySignificant inhibition of ASFV-induced activation mdpi.comnih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Signaling Suppression

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently activated in various cancers and plays a critical role in cell proliferation, survival, and metastasis nih.govspandidos-publications.com. This compound has been reported to exert antitumour activity by suppressing the EGFR-PI3K/AKT signaling pathway in colon adenocarcinoma nih.govspandidos-publications.comnih.gov. Studies have confirmed that this compound can inhibit the proliferation and invasion of colon adenocarcinoma cells and induce apoptosis and cell cycle arrest through this pathway nih.govspandidos-publications.comnih.gov. Western blot analysis in colon adenocarcinoma cells showed that the expression of EGFR decreased in a dose-dependent manner following this compound treatment nih.gov. Research suggests that EGFR is a likely target of this compound in the treatment of colon adenocarcinoma nih.gov.

Table 6: this compound's Effects on the EGFR Pathway

Cell Line(s)Target/Pathway ModulatedObserved EffectReference
Colon AdenocarcinomaEGFR-PI3K/AKT pathwaySuppression nih.govspandidos-publications.comnih.gov
Colon AdenocarcinomaEGFR expressionDecreased in a dose-dependent manner nih.gov

Regulation of Cellular Homeostasis Pathways

Cellular homeostasis is crucial for maintaining normal cell function. This compound has been shown to influence pathways involved in regulating this balance, including those related to reactive oxygen species and autophagy.

Reactive Oxygen Species (ROS) Homeostasis and Associated Signaling (e.g., Nrf2, TRIM7)

Reactive Oxygen Species (ROS) are signaling molecules involved in various cellular processes, but their accumulation can lead to oxidative stress and cellular damage. Maintaining ROS homeostasis is vital for cell survival. This compound has been reported to influence ROS levels and associated signaling pathways. For instance, studies indicate that this compound can exert anti-oxidative capabilities, as demonstrated by the elevation in antioxidants and the reduction in pro-oxidants and ROS in experimental models. researchgate.net Additionally, this compound has been shown to mitigate nephron damage by inhibiting the p38 MAPK pathway, consequently reducing oxidative stress and inflammation. researchgate.net Recent research suggests that this compound suppresses hepatocellular carcinoma by regulating ROS accumulation via the TRIM7/Nrf2 signaling pathway. gempharmatech.comgempharmatech.comelabscience.cn

Autophagy-Related Signaling (e.g., AMPK/ULK1)

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged or unnecessary cellular components, playing a critical role in maintaining cellular homeostasis. frontiersin.orgnih.gov The mammalian target of rapamycin (mTOR) signaling is a central regulator of autophagy, with pathways that negatively regulate mTOR, such as the AMP-activated protein kinase (AMPK) signaling pathway, promoting autophagy. frontiersin.orgnih.govmdpi.com

This compound has been observed to trigger autophagic function. researchgate.netfrontiersin.orgnih.gov Studies in colorectal cancer cell lines have shown that this compound can initiate autophagy via the activation of the AMPK/mTOR/ULK1 signaling pathway, thereby enhancing autophagosome formation. researchgate.netfrontiersin.orgnih.govfrontiersin.org This activation involves signaling pathways that negatively regulate mTOR, such as AMPK. frontiersin.orgnih.gov Conversely, pathways that activate mTOR, including the PI3K/Akt and MAPK pathways, can inhibit autophagy. frontiersin.orgnih.gov this compound has also been reported to inhibit the PI3K/Akt and MAPK signaling pathways in several contexts. frontiersin.orgnih.gov

Research indicates that this compound can induce autophagy-mediated cell death. mdpi.commdpi.com In hepatocellular carcinoma cells, this compound was found to promote autophagic cell death by modulating the p53/sestrin 2/AMPK signaling pathway. mdpi.commdpi.com While this compound can increase levels of autophagy markers like LC3II and P62, some studies suggest it might inhibit autophagic flux, as the use of autophagy inhibitors did not further increase these markers. frontiersin.org

Specific Protein and Enzyme Targets

This compound interacts with a variety of specific proteins and enzymes, influencing key cellular processes such as apoptosis, cell cycle progression, and extracellular matrix remodeling.

Caspases and Bcl-2 Family Proteins Interactions

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and defense against disease. The Bcl-2 family of proteins are key regulators of apoptosis, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xl, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. nih.gov Caspases are a family of proteases that play essential roles in the execution phase of apoptosis. jst.go.jp

This compound has been shown to induce apoptosis in various cell lines. jst.go.jpmdpi.comspandidos-publications.comspandidos-publications.comsemanticscholar.orgnih.gov This induction often involves the mitochondrial apoptotic pathway. jst.go.jpmdpi.com this compound can influence the expression and activity of Bcl-2 family proteins, increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2. nih.govjst.go.jpspandidos-publications.comsemanticscholar.org This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. semanticscholar.org Furthermore, this compound has been observed to activate caspases, including caspase-3, caspase-8, and caspase-9, and induce the cleavage of poly(ADP ribose) polymerase (PARP), a substrate of activated caspases. mdpi.comjst.go.jpsemanticscholar.orgnih.gov These events are indicative of the activation of the caspase cascade, a central executioner pathway in apoptosis. mdpi.comjst.go.jpsemanticscholar.org

Cyclin D1 and Cell Cycle Regulatory Proteins

The cell cycle is a tightly regulated process that controls cell growth and division. Cyclin D1 is a key regulatory protein that, in complex with CDK4 and CDK6, promotes the transition from the G1 phase to the S phase of the cell cycle. nih.gov Dysregulation of the cell cycle, particularly the G1 to S phase transition, is a hallmark of cancer. spandidos-publications.comnih.gov

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. nih.govmdpi.comspandidos-publications.comspandidos-publications.comnih.govtandfonline.com This arrest is associated with the modulation of key cell cycle regulatory proteins. This compound can decrease the expression levels of cyclin D1, CDK4, and CDK6. mdpi.comspandidos-publications.comspandidos-publications.comnih.govtandfonline.com By downregulating these proteins, this compound can block the progression of the cell cycle through the G1 checkpoint. nih.gov This effect can lead to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn suppresses the activity of the E2F transcription factor-1 (E2F-1), a key regulator of genes required for S phase entry. nih.gov In addition to downregulating cyclin D1, this compound has been reported to upregulate the expression of cell cycle inhibitors like p27 (CDKN1A) in certain cell types. nih.govmdpi.com

Matrix Metalloproteinases (MMPs) Modulation

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM). nih.govnih.gov They play significant roles in tissue remodeling, but their overexpression and activity are closely associated with tumor invasion and metastasis. mdpi.comspandidos-publications.comnih.govnih.gov MMP-2 and MMP-9 are particularly involved in the degradation of basement membranes, a critical step in cancer cell invasion and metastasis. mdpi.comspandidos-publications.comnih.govnih.gov Tissue inhibitors of metalloproteinases (TIMPs) are natural inhibitors of MMPs, helping to regulate their activity. nih.gov

This compound has been shown to modulate the expression and activity of MMPs, particularly MMP-2 and MMP-9. mdpi.commdpi.comspandidos-publications.comnih.govtandfonline.comnih.gov Studies have demonstrated that this compound can decrease the expression levels of MMP-2 and MMP-9 at both the mRNA and protein levels in various cancer cell lines. mdpi.commdpi.comspandidos-publications.comnih.govnih.gov This reduction in MMP levels is associated with the inhibition of cancer cell migration and invasion. mdpi.comnih.govnih.gov Furthermore, this compound has been reported to increase the expression of tissue inhibitors of metalloproteinases, such as TIMP-1 and TIMP-2, which further contributes to the inhibition of ECM degradation. mdpi.comnih.gov The modulation of MMPs by this compound appears to be linked to its effects on signaling pathways such as PI3K/Akt and NF-κB, which are known to regulate MMP expression. mdpi.comnih.govnih.gov

Aurora A Kinase Binding and Inhibition

Aurora A Kinase, a serine/threonine kinase, plays a critical role in regulating various events during cell cycle progression, including spindle assembly and mitosis. Overexpression of Aurora A is frequently observed in various cancers and is associated with poor prognosis. vulcanchem.comciteab.com Studies have identified this compound as a novel inhibitor of Aurora A Kinase. vulcanchem.comuni.lufrontiersin.org

Research involving structure-based virtual screening identified this compound as a potential Aurora A inhibitor. citeab.comuni.lu Subsequent experimental validation confirmed the binding and inhibitory effects of this compound on Aurora A. vulcanchem.comuni.lumybiosource.com Cellular thermal shift assays (CETSA) demonstrated that this compound treatment increased Aurora A protein levels after heat challenge in ovarian cancer cells, suggesting direct binding and improved thermal stability of the protein upon this compound interaction. mybiosource.com In vitro enzymatic activity assays further showed that this compound significantly decreased Aurora A enzymatic activity in a dose-dependent manner. mybiosource.com These findings collectively indicate that this compound functions as an Aurora A inhibitor. vulcanchem.comuni.lu

Table 1 summarizes key findings regarding this compound's interaction with Aurora A Kinase:

Interaction TypeExperimental MethodObserved EffectReference
BindingCellular Thermal Shift Assay (CETSA)Increased Aurora A protein thermal stability mybiosource.com
InhibitionIn vitro enzymatic activity assayDecreased Aurora A enzymatic activity (dose-dependent) mybiosource.com

FUBP2 Protein Binding

Far upstream element binding protein 2 (FUBP2) is involved in regulating DNA repair pathways, specifically homologous recombination (HR). Studies investigating the mechanisms by which this compound exerts its effects in certain cancer types have identified FUBP2 as a direct binding target. nih.govfrontiersin.orgnih.gov

Mechanistic experiments have indicated that this compound suppresses homologous recombination-directed DNA repair by binding with FUBP2. nih.govfrontiersin.org This interaction leads to the downregulation of key HR factors such as BRCA1 and RAD51. nih.govfrontiersin.org The binding of this compound to FUBP2 and the subsequent inhibition of the HR pathway have been proposed as a mechanism contributing to the anti-tumor effects of this compound and its ability to enhance the efficacy of certain chemotherapeutic agents like cisplatin. nih.govfrontiersin.org

Table 2 summarizes key findings regarding this compound's interaction with FUBP2 Protein:

Interaction TypeObserved Effect on PathwayDownstream Effects on HR FactorsReference
Direct BindingSuppression of homologous recombinationDownregulation of BRCA1, RAD51 nih.govfrontiersin.org

HIV-1 gp160 Proteolytic Processing Interference

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp160 is a precursor protein that undergoes proteolytic cleavage to produce the functional gp120 and gp41 subunits, which are essential for viral entry and infectivity. Interference with this processing step can inhibit the production of infectious viral particles. uni.lu

Research has demonstrated that this compound inhibits HIV-1 replication by interfering with the proteolytic processing of gp160. uni.lunih.govnih.govguidetopharmacology.orgnih.gov Studies have shown that this compound treatment leads to reduced incorporation of the HIV-1 envelope glycoprotein into nascent virions. nih.govnih.govnih.gov This interference with gp160 processing results in the production of non-infectious or less infectious viral particles. uni.lunih.gov The antiviral effect of this compound appears to be dependent on the HIV-1 envelope protein. nih.gov

Table 3 summarizes key findings regarding this compound's interference with HIV-1 gp160 proteolytic processing:

Target ProcessObserved EffectOutcome on VirionsReference
HIV-1 gp160 proteolytic processingInterference with cleavageReduced incorporation of Env into virions nih.govnih.govnih.gov
HIV-1 replicationInhibition of infectious virion production (Env-dependent)Reduced infectivity of nascent virions uni.lunih.gov

NLRP3 Inflammasome Inactivation

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response and inflammation. Its activation leads to the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. chemmethod.comchemmethod.comwikipedia.org Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. wikipedia.org

Studies have indicated that this compound can inactivate the NLRP3 inflammasome. guidetopharmacology.orgresearchgate.netresearchgate.net Research on this compound derivatives has shown promising inhibitory potency against IL-1β activation, a downstream effect of NLRP3 inflammasome activation. guidetopharmacology.orgresearchgate.net Preliminary mechanistic studies suggest that this compound or its derivatives may directly target the NLRP3 protein and block the formation of the ASC pyroptosome, a crucial step in inflammasome assembly and activation, rather than acting on upstream signaling pathways like NF-κB or MAPK, or directly on caspase-1. guidetopharmacology.orgresearchgate.net

Table 4 summarizes key findings regarding this compound's effect on the NLRP3 Inflammasome:

Target Complex/PathwayProposed Mechanism of ActionDownstream EffectReference
NLRP3 InflammasomePotential direct targeting of NLRP3 proteinInhibition of IL-1β release guidetopharmacology.orgresearchgate.netresearchgate.net
ASC pyroptosome formationPotential blocking of formation through interaction with NLRP3Inhibition of IL-1β release guidetopharmacology.orgresearchgate.net

Ubiquitin-Proteasome System Modulation

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, regulating the levels of many intracellular proteins involved in critical cellular processes. nih.gov Inhibition of the proteasome can lead to the accumulation of ubiquitinated proteins and affect various cellular functions, including cell cycle progression and apoptosis. nih.govnih.gov

Studies have shown that this compound modulates the ubiquitin-proteasome system, specifically by inhibiting proteasome activity. nih.govnih.govway2drug.comwikipedia.org Research has demonstrated that this compound can directly bind to and inhibit the activity of the recombinant human proteasome β1 subunit in vitro. nih.govnih.govway2drug.comwikipedia.org In cellular contexts, this compound has been shown to dose-dependently inhibit the caspase-like activity of the cellular proteasome, which is mediated by the β1 subunit. nih.govnih.govway2drug.com This inhibition leads to a dose-dependent and time-dependent accumulation of ubiquitinated proteins within cells. nih.govnih.govway2drug.com Furthermore, this compound treatment results in the accumulation of important proteasome substrates such as p27, Bax, and IκB-α. nih.govnih.govway2drug.com These findings suggest that proteasome inhibition is involved in the biological effects of this compound, including its anti-cancer properties. nih.govnih.govway2drug.comwikipedia.org

Table 5 summarizes key findings regarding this compound's modulation of the Ubiquitin-Proteasome System:

Target ComponentInteraction TypeObserved EffectConsequence on Protein LevelsReference
Proteasome β1 subunitBindingInhibition of activity (in vitro and cellular)Accumulation of ubiquitinated proteins nih.govnih.govway2drug.comwikipedia.org
Cellular ProteasomeInhibitionDecreased caspase-like activity (dose-dependent)Accumulation of proteasome substrates nih.govnih.govway2drug.com

Compound and Protein PubChem CIDs

NamePubChem CID
This compound73481
Aurora A KinaseNot available
FUBP2 ProteinNot available
HIV-1 gp16048221907
NLRP3 InflammasomeNot available
UbiquitinNot available
ProteasomeNot available
BRCA1Not available
RAD51Not available
Cisplatin441203
ASC (Apoptosis-associated speck-like protein)88708
Pro-caspase-1Not available
Caspase-1Not available
Pro-IL-1βNot available
IL-1β123872
Pro-IL-18Not available
IL-18Not available
p27Not available
BaxNot available
IκB-αNot available*
Tetrandrine (B1684364)73078

*PubChem primarily catalogs chemical compounds. Direct CIDs for large protein complexes or proteins themselves are often not available, with information typically found in protein databases like UniProt or PDB. The CIDs listed for some proteins above may refer to specific forms, subunits, or interacting small molecules rather than the entire protein or complex.

Structure Activity Relationship Sar Studies of Fangchinoline Derivatives

Design and Synthesis Strategies of Fangchinoline (B191232) Analogues

The design and synthesis of this compound analogues typically involve targeted modifications at specific positions of the bisbenzylisoquinoline core structure. Common strategies focus on the phenolic hydroxyl group at the 7-position and the aromatic rings, particularly at the 5- and 14-positions. nih.govmdpi.com

Derivatization at Phenolic Positions (e.g., 7-O-substitution)

The phenolic hydroxyl group at the 7-position of this compound provides a readily accessible handle for structural modifications. mdpi.com Derivatization at this position, primarily through O-alkylation or O-acylation, has been a common strategy in SAR studies. mdpi.com

O-Alkylation: Introducing different alkyl groups at the 7-O position has been explored. For example, 7-O-alkyl this compound analogues can be synthesized by reacting this compound with various alkyl or aromatic halides in the presence of a base like sodium hydride. mdpi.com Studies have shown that the length and nature of the ether motif at the 7-position can influence biological activity. mdpi.com For instance, a propyl ether substitution at this position exhibited significantly improved inhibitory effects on IL-1β release compared to methyl, ethyl, isobutyl, and ethyloxyethyl ethers. mdpi.com

O-Acylation: Acylation of the 7-hydroxyl group with various acyl chlorides has also been employed to generate this compound derivatives. mdpi.com These reactions typically involve a base such as triethylamine. mdpi.com

Other Substitutions: Beyond simple alkyl and acyl groups, more complex substitutions, such as the introduction of phthalimide (B116566) or primary amine moieties via linkers, have been explored at the 7-position to yield derivatives with altered biological profiles. mdpi.com

Introduction of Halogens and Nitryl Groups (e.g., at 5- and 14-positions)

Modification of the aromatic rings of this compound, particularly the introduction of halogens (such as bromine or chlorine) and nitro groups, has been investigated to enhance biological activities, especially anticancer effects. nih.govmdpi.com These modifications are often performed on derivatives where the 7-phenolic position has been protected. nih.govmdpi.com

Halogenation: Halogens can be introduced at positions like the 5- and/or 14-positions. nih.govmdpi.com For example, selective halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of trifluoroacetic acid. mdpi.com

Nitration: The introduction of a nitro group, typically at the 14-position, is another strategy. nih.govmdpi.com This can be achieved using nitrating mixtures like nitric acid and sulfuric acid at low temperatures. mdpi.com

These modifications, both at the 7-position and on the aromatic rings, can be performed in a stepwise manner to create a library of this compound analogues with diverse substitution patterns. nih.govmdpi.com

Impact of Structural Modifications on Biological Activities

Structural modifications to the this compound scaffold can significantly impact its biological activities, leading to the optimization of effects such as anticancer, anti-inflammatory, and antiviral potency.

Optimization of Anticancer Activity

SAR studies have demonstrated that modifications to this compound can lead to derivatives with enhanced anticancer activity against various cancer cell lines, including those from breast cancer, prostate cancer, melanoma, leukemia, and lung cancer. researchgate.netnih.govmdpi.comjlu.edu.cnnih.govresearchgate.net

Derivatization at the 7-phenolic position and the introduction of halogens or nitro groups have been shown to improve anticancer activities compared to the parent compound. mdpi.com

Studies evaluating twenty this compound derivatives on multiple cancer cell lines found that these derivatives exhibited potent activity in inhibiting cancer cell growth. nih.govmdpi.com Some derivatives showed anticancer activities comparable to or exceeding that of positive controls like vincristine. mdpi.com

For instance, 7-O-benzoyl-14-nitrothis compound, a derivative with modifications at both the 7-phenolic position and the 14-position, demonstrated enhanced anticancer activity. researchgate.net

Another study synthesized 25 novel this compound derivatives and evaluated their activity against six tumor cell lines. researchgate.net Many of these derivatives showed higher proliferation inhibitory activity than this compound. researchgate.net Compound 2h, a specific derivative, exhibited significantly greater activity against A549 lung cancer cells compared to this compound and hydroxycamptothecine. researchgate.net

Compound 3i in another study also showed potent inhibitory effects on the proliferation of A549 cells, with a substantially lower IC₅₀ value than this compound and hydroxycamptothecine. nih.gov This compound was found to induce apoptosis through a mitochondria-mediated intrinsic pathway and arrest cells in the G2/M-phase. nih.gov

Substitution of benzyl (B1604629) units in this compound, such as in 7-O-(o-CF₃-benzyl)-Fan, has been identified as a key modification that significantly enhances antitumor activity, particularly against lung cancer cells. researchgate.net

Modulation of Anti-inflammatory Activity

Structural modifications, particularly at the 7-position, have been investigated for their impact on this compound's anti-inflammatory properties. This compound has shown moderate anti-inflammatory effects by inhibiting IL-1β activation. mdpi.com

SAR analysis focusing on substituents at the 7-position revealed that the nature and length of the substituent influence the inhibitory activity on IL-1β release. mdpi.com

A propyl ether at the 7-O position (compound 3b) resulted in a significant improvement in inhibitory rate (71.8%) compared to this compound (50.5%) at the same concentration (5 μM). mdpi.com

Other ether derivatives at the 7-position showed slight decreases in activity. mdpi.com

The introduction of cyclic substituents at the 7-position also led to reduced activity. mdpi.com

Compound 6, a 7-substituted analogue, demonstrated promising inhibitory potency against IL-β activation with an IC₅₀ value of 3.7 μM. mdpi.com Preliminary studies suggest that this compound may target the NLRP3 protein, blocking ASC pyroptosome formation. mdpi.com

These findings indicate that modifications at the 7-position can modulate the anti-inflammatory activity of this compound derivatives, with certain substitutions enhancing the inhibitory effect on inflammatory pathways.

Enhancement of Antiviral Potency

Recent research has explored the antiviral activities of this compound and its derivatives, particularly against coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, as well as other viruses like Zika virus and African Swine Fever Virus. mdpi.comresearchgate.netmdpi.comnih.govwilddata.cnnih.govbezmialemscience.org SAR studies in this area are emerging, with initial findings highlighting the potential for enhanced activity through structural modification.

this compound has been shown to inhibit the replication of SARS-CoV, SARS-CoV-2, and MERS-CoV by blocking viral entry. nih.govwilddata.cn

A synthetic derivative of this compound, referred to as MK-04-003, demonstrated greater efficacy in inhibiting SARS-CoV-2 and its variants in mouse models compared to the parent compound. nih.govwilddata.cn This suggests that structural modifications can lead to improved antiviral potency against specific viruses and their strains.

In silico studies have also explored the potential of this compound and related bis-benzylisoquinoline alkaloids as inhibitors of SARS-CoV-2 proteins, such as the main protease (Mpro) and structural proteins. chemrxiv.orgnih.govnih.gov These computational analyses can guide the design of derivatives with enhanced binding affinity to viral targets.

Studies on Zika virus indicate that this compound inhibits viral replication by disrupting virus internalization. nih.gov While specific SAR for anti-ZIKV activity is still under investigation, this finding suggests that modifications affecting cellular entry mechanisms could be relevant for designing more potent antiviral derivatives.

Further SAR studies are needed to fully understand how structural modifications to this compound can optimize its antiviral spectrum and potency against a wider range of viruses.

Conformational and Stereochemical Influences on Target Binding and Efficacy

The biological activity of bisbenzylisoquinoline alkaloids like this compound is significantly influenced by their three-dimensional structure, including conformation and stereochemistry ukzn.ac.za. These molecules possess flexible linkages and chiral centers, allowing for different spatial arrangements that can impact their interaction with biological targets such as proteins and enzymes.

Studies on this compound derivatives have explored the effect of structural modifications, including changes to substituents and their positions, on activity researchgate.netnih.gov. While comprehensive data specifically detailing the isolated effects of conformation and stereochemistry across a wide range of this compound derivatives is still an active area of research, existing studies on bisbenzylisoquinoline alkaloids highlight the importance of these factors.

Research on this compound derivatives has shown that modifications at the 7-position, for example, can significantly affect anti-inflammatory activity nih.gov. The length and nature of the substituent at this position influence the derivative's interaction with targets involved in inflammatory pathways, such as the NLRP3 inflammasome nih.gov. While the direct impact on conformation and stereochemistry was not explicitly detailed in all studies, it is understood that such substitutions can subtly alter the molecule's preferred conformers and how it presents itself to the binding site.

Molecular docking studies, an in silico technique, are often employed to predict the binding modes and affinities of ligands to target proteins nih.govmdpi.com. These studies can provide insights into how the conformation of a this compound derivative influences its interaction with the active site of a protein, highlighting key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.gov. Cellular thermal shift assays (CETSA) can also be used to evaluate the binding of this compound to target proteins by assessing the thermal stability of the protein in the presence of the compound, providing experimental evidence of engagement researchgate.net.

Here is a conceptual table illustrating how structural variations, which can influence conformation and stereochemistry, might impact the activity of this compound derivatives based on general SAR principles for this class of compounds:

CompoundStructural Variation (Relative to this compound)Putative Conformational/Stereochemical ImpactHypothetical Biological Activity (e.g., IC50)
This compoundBase structureReference conformation/stereochemistryX µM
Derivative AEpimer at a chiral centerAltered 3D shapeY µM (likely different from X)
Derivative BRestricted bond rotationReduced conformational flexibilityZ µM (could be higher or lower than X)
Derivative CDifferent substituent at key positionAltered electronic/steric profile, potential conformational shiftW µM (varies based on substituent)

Note: This table is illustrative and based on general principles of SAR and the information gathered about this compound derivatives. Specific IC50 values and the precise impact on conformation/stereochemistry would depend on the actual derivative and the biological target studied.

Advanced Methodologies in Fangchinoline Research

In Vitro Cell-Based Assays

In vitro cell-based assays provide controlled environments to study the direct effects of Fangchinoline (B191232) on specific cell types, including cancer cells. These assays allow researchers to investigate various cellular behaviors and molecular pathways modulated by the compound.

High-Throughput Cell Viability and Proliferation Assays

High-throughput cell viability and proliferation assays are fundamental tools used to determine the effect of this compound on cell survival and growth. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetra-zolium bromide) assay and CCK-8 (Cell Counting Kit-8) assay are commonly employed for this purpose mdpi.complos.orgspandidos-publications.com. These colorimetric methods measure metabolic activity or the number of viable cells, providing quantitative data on the dose- and time-dependent inhibitory effects of this compound on cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231), lung adenocarcinoma (SPC-A-1, A549), bone cancer/osteosarcoma (MG63, U20S), bladder cancer (T24, 5637), gastric cancer (AGS), gallbladder cancer (GBC-SD, NOZ), colorectal cancer (CCL-244, SW480), and ovarian cancer (OVCAR-3, MDAH 2774, SK-OV-3) mdpi.comsemanticscholar.orgplos.orgspandidos-publications.comresearchgate.netmdpi.comnih.gov. Colony formation assays are also utilized to assess the long-term effect of this compound on the reproductive viability of cancer cells plos.orgspandidos-publications.com.

Cell Line Assay Method Key Finding Source
MDA-MB-231 MTT Inhibited proliferation (concentration/time-dependent) semanticscholar.orgnih.gov
SPC-A-1 MTT Time-dependent inhibition of proliferation mdpi.com
A549 Not specified Suppression of proliferation and invasion mdpi.com
MG63, U20S MTT Decreased proliferation mdpi.com
T24, 5637 Not specified Concentration-dependent reduction in proliferation mdpi.com
AGS Not specified Suppressed adhesion, migration, invasion (no obvious cytotoxicity) mdpi.com
GBC-SD, NOZ CCK8 Inhibited proliferation (dose-dependent) plos.org
CCL-244, SW480 MTT Inhibited cell growth (dose-dependent) researchgate.net
OVCAR-3, MDAH 2774, SK-OV-3 ATPlite assay Reduced viability and proliferation (dose-response) researchgate.netmdpi.com
DLD-1, LoVo MTT Inhibited viability (dose-dependent) spandidos-publications.com

Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the effects of this compound on the cell cycle distribution and to quantify apoptosis. By staining cells with fluorescent dyes like propidium (B1200493) iodide (PI) or Annexin V-fluorescein isothiocyanate (FITC), researchers can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) and identify apoptotic cells mdpi.comsemanticscholar.orgplos.orgspandidos-publications.comnih.govmdpi.com. Studies have shown that this compound can induce cell cycle arrest, such as G1 arrest in breast cancer cells, and promote apoptosis in various cancer cell lines, including melanoma, prostate cancer (PC3), bladder cancer, gastric cancer, gallbladder cancer, and colorectal cancer mdpi.comsemanticscholar.orgplos.orgspandidos-publications.comresearchgate.netnih.govmdpi.com. Apoptosis induction by this compound has been confirmed using methods like Hoechst 33258 staining and TUNEL assays, which visualize nuclear changes characteristic of apoptosis mdpi.complos.orgnih.govmdpi.com.

Cell Line Assay Method Key Finding Source
MDA-MB-231 Flow Cytometry (PI, Annexin V) G1 phase arrest, induced apoptosis semanticscholar.orgnih.govmdpi.com
U118 MG, U87 MG Flow Cytometry (Hoechst 33258, Annexin V-FITC/PI) Induced apoptosis mdpi.com
PC3 Not specified Up-regulation of apoptosis (increased exposure time) mdpi.com
T24, 5637 Not specified Increased apoptosis mdpi.com
AGS Not specified Suppressed adhesion, migration, invasion (no obvious cytotoxic effects) mdpi.com
GBC-SD, NOZ Flow Cytometry, Hoechst staining, TUNEL assays Effectively induced apoptosis plos.org
CCL-244, SW480 Annexin V-PI staining Induced apoptosis (dose-dependent) researchgate.net
DLD-1, LoVo Flow Cytometry Induced apoptosis (dose-dependent) spandidos-publications.com

Cellular Migration and Invasion Assays (e.g., Wound Healing, Transwell)

Cellular migration and invasion assays are used to evaluate the ability of this compound to inhibit the movement and invasiveness of cancer cells, key processes in metastasis. Common techniques include the scratch wound healing assay and Transwell invasion assay mdpi.comspandidos-publications.comnih.govsemanticscholar.orgnih.gov. The wound healing assay measures the rate at which cells migrate into a scraped area on a cell culture surface, while the Transwell assay assesses the ability of cells to pass through a porous membrane, often coated with an extracellular matrix to mimic tissue barriers. Studies have shown that this compound can significantly inhibit the migration and invasion of various cancer cell lines, including melanoma (A375, A875), osteosarcoma (MG63), lung adenocarcinoma (A549), gastric cancer (AGS), and colon adenocarcinoma (DLD-1, LoVo) mdpi.comspandidos-publications.comnih.govsemanticscholar.orgnih.gov.

Cell Line Assay Method Key Finding Source
A375, A875 Scratch wound healing, Transwell Significantly inhibited metastasis and migration (concentration-dependent) mdpi.com
MG63 Scratch wound healing, Transwell Suppressed migration and invasion (dose-dependent) mdpi.comnih.gov
A549 Not specified Suppression of both proliferation and invasion mdpi.com
AGS Not specified Suppressed adhesion, migration, invasion (no obvious cytotoxic effects) mdpi.com
MDA-MB-231 Wound healing assay Inhibited cell migration (dose/time-dependent) nih.gov
DLD-1, LoVo Wound healing, Transwell Assessed migration and invasion spandidos-publications.com

Molecular Biology Techniques (e.g., Western Blotting, RT-qPCR, Gene Overexpression/Knockdown)

Molecular biology techniques are essential for investigating the molecular targets and signaling pathways affected by this compound. Western blotting is widely used to detect and quantify protein expression levels mdpi.comsemanticscholar.orgspandidos-publications.comresearchgate.netmdpi.comsemanticscholar.orgnih.govnih.govmdpi.comsemanticscholar.orgtandfonline.comamegroups.org. RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) is employed to measure mRNA expression levels of specific genes mdpi.comsemanticscholar.orgresearchgate.netsemanticscholar.orgnih.govsemanticscholar.orgtandfonline.comamegroups.orglifeaftermatric.co.zaresearchgate.netnih.gov. These techniques have revealed that this compound can modulate the expression of proteins involved in cell cycle regulation (e.g., cyclin D1, p21), apoptosis (e.g., Bax, Bcl-2, caspases), migration and invasion (e.g., MMP-2, MMP-9, TIMP1, TIMP2, paxillin), and key signaling pathways like PI3K/Akt, MAPK, NF-κB, and FAK mdpi.comsemanticscholar.orgplos.orgresearchgate.netmdpi.comsemanticscholar.orgnih.govnih.gov. Gene overexpression or knockdown techniques, often using plasmids or siRNA, are utilized to manipulate the expression of specific genes to understand their role in this compound's effects semanticscholar.orgtandfonline.comamegroups.orglifeaftermatric.co.zanih.gov. For instance, studies might use siRNA to knock down a gene suspected to be a target of this compound and then assess how this affects the cellular response to the compound.

Enzyme Activity and Reporter Gene Assays

Enzyme activity assays are used to directly measure the activity of specific enzymes that are potential targets of this compound. For example, this compound has been shown to inhibit the kinase activity of Aurora A, an enzyme involved in cell cycle progression, which was verified using enzyme activity assays researchgate.netmdpi.comnih.gov. Reporter gene assays are valuable tools for studying the transcriptional regulation of genes. These assays involve linking a reporter gene (e.g., luciferase, β-galactosidase) to a specific promoter or regulatory sequence of interest stanford.edu. Changes in reporter gene expression levels, often measured by luminescence or fluorescence, indicate how the activity of the promoter or regulatory sequence is affected by treatments like this compound exposure nih.govsemanticscholar.orgstanford.eduplos.org. For instance, a study investigating this compound's effect on NF-κB signaling used a luciferase reporter assay to demonstrate that this compound inhibits NF-κB activity nih.gov.

Assay Type Target/Pathway Studied by this compound Research Key Finding Source
Enzyme Activity Aurora A kinase Inhibited kinase activity researchgate.netmdpi.comnih.gov
Reporter Gene NF-κB activity Inhibited NF-κB activity nih.gov
Reporter Gene HIV long-terminal repeat (Tat protein) No measurable antiviral activity in TZM-b1 cells plos.org
Reporter Gene NFAT activity Inhibited NFAT activity (dose-dependent) nih.gov
Reporter Gene TOP/FOP luciferase (Wnt/β-catenin pathway) Assessed pathway activity (in context of PROX1) semanticscholar.org

Reactive Oxygen Species Measurement Techniques

Reactive Oxygen Species (ROS) play complex roles in cellular signaling and disease pathogenesis, including cancer and inflammation. Measuring ROS levels is crucial for understanding how this compound influences cellular redox balance. Common techniques for detecting intracellular ROS include the use of fluorescent probes such as 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCF-DA) nih.govnih.govbiomolther.org. H₂DCF-DA is a cell-permeable dye that is converted to the fluorescent compound dichlorofluorescein (DCF) upon oxidation by ROS news-medical.net. This fluorescence can be detected and quantified using instruments like flow cytometers or confocal laser scanning microscopes (CLSM) nih.govnih.gov. Another method involves the Glutathione (B108866)/Oxidized glutathione (GSH/GSSG) assay, which assesses the ratio of reduced to oxidized glutathione, an indicator of oxidative stress nih.govresearchgate.net. Studies have shown that this compound can influence intracellular ROS production, either by inducing it in some cancer cells and Candida albicans or by reducing oxidative stress in models of inflammatory and neurodegenerative diseases nih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Table 1: Reactive Oxygen Species Measurement Techniques Used in this compound Research

TechniquePrincipleApplication in this compound ResearchCitations
H₂DCF-DA StainingFluorescent probe oxidized by ROS to DCFMeasuring intracellular ROS production in cells nih.govnih.govbiomolther.org
GSH/GSSG AssayMeasures ratio of reduced to oxidized glutathioneAssessing oxidative stress levels nih.govresearchgate.net
Confocal Laser Scanning Microscopy (CLSM)Imaging technique to visualize fluorescent signalsDetecting and quantifying ROS production in stained cells nih.gov
Flow CytometryAnalyzes fluorescent properties of cellsQuantifying ROS levels in cell populations stained with fluorescent probes nih.govresearchgate.net

High-Content Screening Platforms for Antiviral Research

High-Content Screening (HCS) platforms are valuable tools for rapidly evaluating the antiviral potential of numerous compounds by analyzing multiple parameters within individual cells or cell populations. These systems often utilize reporter viruses, such as those expressing fluorescent proteins like eGFP, to monitor viral replication and infection in a high-throughput manner researchgate.netvirosin.orgnih.govvirosin.org. By using HCS, researchers can screen large libraries of compounds, including natural products like this compound, to identify potential antiviral candidates and assess their effects on various stages of the viral life cycle researchgate.netvirosin.orgnih.gov. This technology allows for the simultaneous measurement of viral load, cell viability, and other cellular markers, providing comprehensive data on compound efficacy and potential toxicity researchgate.netacs.org. This compound has been identified as a potential broad-spectrum enterovirus inhibitor through reporter virus-based high-content screening systems researchgate.netvirosin.orgnih.gov.

Preclinical Animal Model Studies

Preclinical animal models are indispensable for evaluating the in vivo efficacy and mechanisms of action of this compound in various disease contexts.

Xenograft Models for Tumorigenesis and Metastasis Evaluation

Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to study tumor growth, progression, and metastasis. These models allow researchers to assess the ability of compounds like this compound to inhibit tumor formation, reduce tumor size, and suppress the spread of cancer cells to distant sites nih.govresearchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netnih.govspandidos-publications.com. Studies utilizing xenograft models have demonstrated that this compound can significantly impede subcutaneous xenograft formation and reduce metastatic nodule numbers in organs like the lung and liver in mice researchgate.netnih.gov. This compound has shown efficacy in xenograft models of various cancers, including multiple myeloma, esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and colon adenocarcinoma nih.govfrontiersin.orgnih.govnih.govspandidos-publications.com. Evaluation in these models often involves measuring tumor volume, tumor weight, and assessing metastatic burden in target organs researchgate.netfrontiersin.orgnih.gov. Histopathological analysis of tumor tissues and metastatic sites is also commonly performed to evaluate cellular changes and the extent of disease progression nih.govresearchgate.net.

Table 2: Examples of Xenograft Models Used in this compound Cancer Research

Cancer TypeAnimal ModelKey Findings Related to this compoundCitations
Multiple MyelomaMyeloma model (in vivo)Abrogated tumor progression and STAT3 activation. nih.govnih.gov
Esophageal Squamous Cell Carcinoma (ESCC)Nude mouse xenograft modelSignificantly suppressed tumor growth. frontiersin.org
Non-Small Cell Lung Cancer (NSCLC)Subcutaneous xenograft model in miceSignificantly impeded subcutaneous xenograft formation and reduced metastatic nodules in lung and liver. researchgate.net
Hepatocellular Carcinoma (HCC)Primary HCC mouse model, subcutaneous tumor xenograft modelsSignificantly inhibited cell proliferation and hepatocarcinogenesis, hindered growth and lung metastasis. nih.govnih.gov
Colon AdenocarcinomaNude mouse xenograft modelStrong inhibitory effect on tumorigenesis. spandidos-publications.com
Breast CancerXenograft mouse modelSignificantly abrogated tumor growth by modulating oncogenic biomarkers. mdpi.com
OsteosarcomaSubcutaneous osteosarcoma tumors in Balb/c miceEffectively attenuated tumor growth. mdpi.comspandidos-publications.com
MelanomaNude mice xenograft modelRestrained xenograft tumor growth. researchgate.net

Inducible Animal Models for Inflammatory and Autoimmune Diseases

Inducible animal models are created by administering specific agents or treatments to trigger an inflammatory or autoimmune response, mimicking human disease conditions. These models are valuable for studying the anti-inflammatory and immunomodulatory effects of compounds like this compound. Examples include models of arthritis, such as the carrageenan/kaolin (C/K)-induced arthritis rat model and the collagen-induced arthritis (CIA) mouse model nih.govnih.govresearchgate.netfrontiersin.org. These models allow for the evaluation of this compound's ability to reduce inflammation, alleviate symptoms like swelling and pain, and protect against joint damage nih.govnih.gov. Other inducible models, such as those for hepatic ischemia/reperfusion injury or glaucoma, are used to assess this compound's protective effects against tissue damage and inflammation in specific organs researchgate.netscialert.netdocsdrive.com. Evaluation in these models often involves assessing clinical scores, measuring inflammatory markers (e.g., cytokines like TNF-α and IL-6), and conducting histopathological analysis of affected tissues nih.govresearchgate.netnih.govresearchgate.netscialert.netdocsdrive.com.

Table 3: Examples of Inducible Animal Models Used in this compound Research

Disease ModelAnimal SpeciesInduction MethodKey Findings Related to this compoundCitations
Carrageenan/Kaolin (C/K)-induced arthritisRatInjection of carrageenan/kaolinAlleviated the severity of arthritic symptoms, decreased weight distribution ratio, knee thickness, and squeaking score. nih.govnih.gov
Collagen-induced arthritis (CIA)MouseInjection of collagenAlleviated the severity of arthritic symptoms, improved body weight, arthritis index, paw volume, and squeaking score. nih.govnih.gov
Hepatic ischemia/reperfusion (I/R) injuryRatInduction of I/RProtected against liver injury, reduced inflammatory cytokines and MDA, boosted antioxidants. researchgate.net
Unilateral ocular hypertension-induced glaucomaMiceInduction of ocular hypertensionReduced intraocular pressure (IOP), lowered inflammation-related cytokines and oxidative stress, increased RGC count. scialert.netdocsdrive.com
Experimental rheumatoid arthritisRatNot specified in snippetsAttenuated inflammatory markers, reduced severity of arthritis, improved microscopic analysis of hind paws. researchgate.net

Animal Infection Models for Antiviral Efficacy Assessment

Animal infection models are critical for evaluating the efficacy of antiviral compounds against specific viruses in a living system. These models involve infecting animals with a particular virus and then administering the test compound to assess its ability to reduce viral load, mitigate disease symptoms, and improve survival rates. This compound's antiviral activity has been investigated in animal models for various viruses, including vesicular stomatitis virus (VSV) and Zika virus (ZIKV) nih.govnih.govresearchgate.netresearchgate.net. Studies have shown that this compound treatment can significantly diminish viral loads in organs, mitigate the release of inflammatory cytokines, and enhance survival in viral sepsis mouse models nih.govresearchgate.net. In a ZIKV infection model in suckling mice, this compound treatment significantly increased the survival rate and maintained satisfactory weight nih.govresearchgate.net. Evaluation in these models often includes quantifying viral RNA copies in blood and tissues, assessing tissue inflammation through histopathology, and monitoring survival rates and body weight nih.govnih.govresearchgate.netresearchgate.net. This compound has also shown efficacy against SARS-CoV-2 and MERS-CoV in hACE2 transgenic mice and Syrian hamsters by inhibiting viral entry nih.govwilddata.cn.

Table 4: Examples of Animal Infection Models Used in this compound Antiviral Research

Viral Infection ModelAnimal SpeciesKey Findings Related to this compoundCitations
Vesicular Stomatitis Virus (VSV)C57BL/6J mouse viral sepsis modelSignificantly diminishes viral loads in organs, mitigates inflammatory cytokines, enhances survival. nih.govresearchgate.net
Zika Virus (ZIKV)ICR suckling mouse modelSignificantly increased survival rate, maintained satisfactory weight, reduced viral loads in blood and tissues. acs.orgnih.govresearchgate.net
SARS-CoV-2hACE2 Tg mice, Syrian hamsterInhibited viral loads in the lungs, suppressed airway inflammation by blocking entry. nih.govwilddata.cn
MERS-CoVIn vivo models (details not specified in snippets)Inhibited replication by blocking entry. nih.govwilddata.cn

Neurodegenerative Disease Animal Models for Cognitive and Histopathological Evaluation

Animal models of neurodegenerative diseases are used to study the progression of these conditions and evaluate the potential therapeutic effects of compounds on cognitive function, neuronal survival, and neuropathology. These models can be induced, such as by injecting neurotoxic peptides like amyloid-β (Aβ) to mimic aspects of Alzheimer's disease (AD), or they can be transgenic models that spontaneously develop neurodegenerative features researchgate.netresearchgate.net. In an Aβ₁₋₄₂-induced mouse model of AD, this compound significantly ameliorated cognitive impairment researchgate.netresearchgate.net. Evaluation in these models often involves behavioral assessments to measure cognitive function, as well as histopathological evaluation of brain tissue to assess neuronal damage, protein aggregation (e.g., amyloid plaques), and neuroinflammation researchgate.netresearchgate.net. This compound has also been studied in a unilateral ocular hypertension-induced glaucoma model in mice, where it showed protective effects against neuroinflammation and increased retinal ganglion cell (RGC) count scialert.netdocsdrive.com.

Table 5: Examples of Neurodegenerative Disease Animal Models Used in this compound Research

Disease ModelAnimal SpeciesInduction MethodKey Findings Related to this compoundCitations
Alzheimer's Disease (Aβ₁₋₄₂-induced)MouseMicroinjection of Aβ₁₋₄₂ peptidesSignificantly ameliorated cognitive impairment, enhanced autophagy, mitigated oxidative stress. researchgate.netresearchgate.net
Unilateral ocular hypertension-induced glaucomaMiceInduction of ocular hypertensionProtected against neuroinflammation, increased RGC count, reduced inflammatory mediators and oxidative stress. scialert.netdocsdrive.com

Analytical and Preparative Techniques for this compound and its Analogues

Chromatographic Separation Methods (e.g., HPLC-UV, LC-ECD, Flash Chromatography, HSCCC)

Chromatographic methods are fundamental for separating this compound and its analogues from plant extracts or reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with detectors such as UV or electrochemical detectors (ECD). researchgate.netknauer.net HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. knauer.netnjit.edu

HPLC with UV detection is commonly employed for the analysis and quantification of this compound and tetrandrine (B1684364). researchgate.net For instance, an HPLC method utilizing a C18 column and a mobile phase of methanol-water (65:35, v/v, pH 3.0 with glacial acetic acid) containing sodium 1-octanesulfonate has been developed for the simultaneous quantitation of this compound and tetrandrine in Stephania tetrandra radix and traditional Chinese medicine preparations. This method demonstrated good linearity and recovery for both compounds. ebi.ac.uk

Liquid Chromatography with Electrochemical Detection (LC-ECD) offers high sensitivity for electroactive compounds like certain alkaloids. A sensitive HPLC-ECD method has been developed for the simultaneous determination of tetrandrine and this compound, among other isoquinoline (B145761) alkaloids. researchgate.net

Flash chromatography is a faster form of column chromatography often used for the preparative separation and isolation of compounds from raw extracts. researchgate.netresearchgate.netdrawellanalytical.com Reversed-phase flash chromatography on a C-18 column has been successfully applied for the preparative isolation of tetrandrine and this compound from Radix Stephania tetrandra. This method yielded this compound and tetrandrine with high purity. wikipedia.orgresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support. researchgate.net This method is also utilized for the separation of alkaloids, including bisbenzylisoquinoline types. researchgate.net

Data Table: Examples of Chromatographic Conditions for this compound and Tetrandrine Separation

MethodColumnMobile PhaseDetectionApplicationReference
HPLC-UVAthena C18 (250 × 4.6 mm, 5 µm)Methanol-water (65:35, v/v, pH 3.0 with glacial acetic acid) + 1.0 g/L sodium 1-octanesulfonateUVQuantitation in Stephania tetrandra radix ebi.ac.uk
HPLC-ECDWondaSil C18-WR (4.6 mm × 250 mm, 5 μm)Acetonitrile-ammonium acetate (B1210297) buffer (pH 6.5; 40 mM) (32:68, v/v)ECDSimultaneous determination in Stephania tetrandra S. Moore researchgate.net
Reversed-Phase Flash ChromatographyManually-packed C-18Petroleum ether (60–90°C)–ethyl acetate–methanol–water 5:5:1:9 (v/v) with additivesUV, MS, NMRPreparative isolation from Radix Stephania tetrandra wikipedia.orgresearchgate.net

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of this compound and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. Both 1H NMR and 13C NMR are routinely used to characterize the structures of isolated compounds. researchgate.netresearchgate.netmdpi.comnih.govbohrium.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and determining its elemental composition. researchgate.netresearchgate.netresearchgate.netbohrium.com Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique used in conjunction with liquid chromatography for the analysis of polar molecules like alkaloids. researchgate.netresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of the molecular formula. researchgate.netmdpi.com

The structures of isolated this compound and tetrandrine have been confirmed using techniques such as electrospray ionization mass spectrometry and 1H NMR. researchgate.netresearchgate.net NMR spectroscopy is also valuable in metabolomics studies for metabolite identification and understanding drug metabolism. arabjchem.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and sensitive technique widely used for the quantification of this compound and its analogues in complex matrices, such as biological samples or herbal extracts. arabjchem.orgnih.govresearchgate.netmdpi.comnih.gov UHPLC offers improved chromatographic resolution and speed compared to conventional HPLC. researchgate.net Tandem Mass Spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net

A UHPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound, tetrandrine, and other bioactive components in traditional Chinese medicine formulas. nih.govresearchgate.netresearchgate.net This method involves sample preparation steps like deproteinization, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in MRM mode. researchgate.netresearchgate.net

Specific mass transition ion-pairs (m/z) are monitored for each analyte and an internal standard for accurate quantification. For this compound, an optimized mass transition ion-pair is 609.3/367.3. nih.govresearchgate.net The sensitivity of UHPLC-MS/MS allows for low limits of detection (LOD) and quantification (LOQ) for this compound in biological matrices like rat plasma. researchgate.netresearchgate.net For example, reported lower LOQ values for this compound in rat plasma using UHPLC-MS/MS are as low as 0.2 ng/mL. researchgate.net

Data Table: UHPLC-MS/MS Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)LOQ (ng/mL)MatrixReference
This compound609.3367.30.2Rat plasma researchgate.net
This compound609.3367.30.18Herbal extract researchgate.net

Conclusion and Future Research Perspectives for Fangchinoline

Synthesis of Key Preclinical Research Findings

Preclinical studies have revealed that fangchinoline (B191232) exhibits potent anticancer effects against a variety of tumor cell lines and in selected preclinical models mdpi.comcurtin.edu.aunih.gov. These effects are mediated through the modulation of several crucial molecular and cellular targets involved in tumorigenesis mdpi.com. Key findings indicate that this compound can inhibit tumor cell proliferation, induce apoptosis and autophagy, and suppress metastasis mdpi.com.

Specific preclinical research findings include:

Inhibition of Proliferation: this compound has been shown to decrease the proliferation of various cancer cell lines, including lung adenocarcinoma (A549), bladder cancer (T24 and 5637), bone cancer (MG63 and U20S), breast cancer (MDA-MB-231), and melanoma (A375 and A875) mdpi.com. This effect is often concentration-dependent mdpi.com.

Induction of Apoptosis: this compound induces apoptosis in diverse malignant cells through various mechanisms, including the mitochondrial apoptotic pathway mdpi.commdpi.com. Studies in human U118 and U87 MG glioblastoma cell lines, PC3 prostate cells, and bladder cancer cell lines have demonstrated increased apoptosis upon this compound treatment mdpi.com.

Suppression of Metastasis and Invasion: this compound has shown potential to suppress both proliferation and invasion in lung adenocarcinoma cells mdpi.com. It has also been shown to significantly inhibit cell metastasis and migration in melanoma cell lines mdpi.com.

Modulation of Signaling Pathways: this compound interferes with important oncogenic pathways, including FAK, MEK-ERK1/2, NF-κB, and PI3K-Akt-mTOR mdpi.commdpi.comnih.govtandfonline.commdpi.com. For instance, it can inhibit the phosphorylation of FAK and its downstream pathways in certain lung cancer cells tandfonline.com. It also suppresses the EGFR-PI3K/AKT signaling pathway in colon adenocarcinoma cells nih.gov. In multiple myeloma, this compound diminishes STAT3 activation nih.gov. Furthermore, it can modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways mdpi.com.

Cell Cycle Arrest: this compound can induce cell cycle arrest, such as G1/S phase arrest in PC3 prostate cells and G0/G1 phase arrest in chronic myeloid leukemia cells (K562) mdpi.com.

Anti-inflammatory Effects: Preclinical studies suggest this compound possesses anti-arthritic effects in animal models and in IL-1β-stimulated human FLS cells, potentially through the modulation of MAPK and NF-κB pathways biomolther.org.

Antiviral Activity: this compound has shown antiviral activity against African Swine Fever Virus (ASFV) replication in porcine alveolar macrophages by suppressing the AKT/mTOR/NF-κB signaling pathway mdpi.com. It has also been noted for its potential against human coronavirus OC43 infection in human lung cells nih.govslovetres.si.

The preclinical findings collectively suggest that this compound is a multi-targeted agent with potential therapeutic applications in oncology and possibly inflammatory and viral diseases.

Identification of Current Research Gaps and Challenges

Despite the promising preclinical results, several research gaps and challenges need to be addressed to facilitate the potential translation of this compound into clinical applications.

Precise Mechanisms of Action: While several molecular targets and pathways have been identified, the precise and comprehensive mechanisms of action of this compound are still being deciphered in certain contexts mdpi.combiomolther.orgslovetres.si. Further detailed studies are needed to fully understand how this compound interacts with its targets and the downstream effects.

Selectivity and Specificity: Although this compound shows activity against various cancer cell lines, further research is needed to fully understand its selectivity towards cancer cells versus normal cells spandidos-publications.com. While one study noted minimal cytotoxicity towards normal cells spandidos-publications.com, a comprehensive evaluation across different normal cell types is important.

In Vivo Validation: While some preclinical models have been used, additional in vivo studies are required to validate the potential anti-angiogenic and anti-metastatic effects of this compound in suitable mouse models mdpi.com. The in vivo antiviral effect is also closely associated with pharmacokinetic properties and achievable concentrations in infected tissues, necessitating well-designed preclinical studies mdpi.com.

Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies are crucial to understand the absorption, distribution, metabolism, excretion, and duration of action of this compound in biological systems. This information is vital for determining appropriate dosing strategies for future studies.

Structure-Activity Relationship: While some studies mention the potential of this compound derivatives mdpi.com, a more comprehensive understanding of the structure-activity relationship is needed to design and synthesize more potent and specific analogs with improved pharmacological properties and reduced potential off-target effects.

Standardization and Source Variability: As this compound is isolated from natural sources, variations in compound concentration and purity can occur depending on the source and extraction methods. Standardization of extraction and purification processes is important for consistent research outcomes.

These challenges highlight the need for rigorous and systematic research to build a solid foundation for the potential clinical development of this compound.

Directions for Advanced Preclinical Investigations of this compound and its Derivatives

Based on the current preclinical findings and identified gaps, several directions for advanced preclinical investigations of this compound and its derivatives are warranted.

Comprehensive Mechanistic Studies: Future research should focus on in-depth investigations into the molecular mechanisms underlying this compound's effects. This includes identifying all primary targets, downstream signaling cascades, and the interplay between different pathways. Techniques such as proteomics, metabolomics, and advanced imaging can provide valuable insights.

Combination Therapies: Exploring the potential of this compound in combination with existing therapeutic agents could be a promising direction. Preclinical studies evaluating the synergistic effects of this compound with chemotherapy drugs, targeted therapies, or immunotherapies in various disease models are needed. One study noted that a derivative of this compound enhanced the anticancer potency of vinblastine (B1199706) mdpi.com.

Development of Derivatives and Analogs: Structure-guided design and synthesis of this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles should be pursued. Preclinical evaluation of these novel compounds is essential to identify candidates with enhanced therapeutic potential. Research indicates that substituting benzyl (B1604629) units in this compound is crucial for significantly enhancing its antitumor activity mdpi.com.

Targeted Delivery Systems: Investigating the use of targeted delivery systems, such as nanoparticles, could improve the efficacy of this compound by enhancing its accumulation at the disease site and reducing potential systemic exposure.

Evaluation in Additional Disease Models: Given its diverse preclinical activities, further investigation of this compound in other relevant disease models, beyond cancer and arthritis, such as other inflammatory conditions, fibrotic diseases, or viral infections, could reveal new therapeutic applications.

Pharmacogenomics and Biomarkers: Research into potential pharmacogenomic markers that predict response to this compound or identify patient populations most likely to benefit from its treatment could personalize future therapeutic strategies.

In Vivo Efficacy and Safety Studies: Conducting well-designed and sufficiently powered in vivo studies in appropriate animal models is critical to confirm the efficacy of this compound and its derivatives against specific diseases and to gather more comprehensive data on their in vivo behavior.

Q & A

Q. What are the primary mechanisms by which Fangchinoline induces cell cycle arrest in cancer cells?

this compound triggers G0/G1 phase arrest in leukemia (K562) and melanoma (A375/A875) cells by modulating cyclin-dependent kinase inhibitors (CDKN1A) and cyclins (CCND2), as demonstrated via flow cytometry and RT-PCR analyses. Dose-dependent suppression of proliferation (IC50: 2.65–19.0 µM) correlates with reduced cyclin D1 expression and FAK pathway inhibition .

Q. How does this compound induce apoptosis in osteosarcoma and melanoma cells?

this compound activates caspase-3 cleavage and upregulates pro-apoptotic BAX while downregulating anti-apoptotic MCL-1. Methods include Annexin V/PI staining, Hoechst 33258 nuclear condensation assays, and western blotting. Dose-dependent apoptosis (10–30 µM) is quantified via flow cytometry, with statistical significance validated using ANOVA (SPSS v17–19) .

Q. What in vitro assays are most reliable for assessing this compound’s anti-proliferative effects?

The MTT assay is standard for IC50 determination, supplemented by direct cell counting and colony formation assays. For mechanistic studies, RT-PCR (e.g., 2^-ΔΔCt method) and western blotting (e.g., FAK phosphorylation, cyclin D1 levels) are critical. Dose ranges vary by cell type: 0.1–10 µM for leukemia vs. 10–40 µM for solid tumors .

Advanced Research Questions

Q. How can researchers resolve contradictory IC50 values for this compound across studies?

Variability in IC50 (e.g., 2.65 µM in K562 vs. 19.0 µM in T24 bladder cancer) arises from cell-type specificity, treatment duration (24–96 h), and assay conditions. Standardize protocols by calibrating MTT incubation times, serum concentrations, and control baselines. Cross-validate with alternative methods like ATP-based viability assays .

Q. What experimental design considerations are critical for studying this compound’s dual role in autophagy and apoptosis?

Use pharmacological inhibitors (e.g., chloroquine for autophagy, Z-VAD-FMK for apoptosis) to dissect mechanisms. Monitor LC3-II/I ratio (western blot) and p62 degradation for autophagy, alongside caspase-3 cleavage and Annexin V staining for apoptosis. Time-course experiments (24–48 h) are essential, as autophagy often precedes apoptosis at lower doses (5–10 µM) .

Q. How does this compound exhibit pathway specificity despite broad kinase inhibition?

While this compound suppresses FAK and PI3K pathways, it selectively downregulates NFATc1 in osteoclasts without affecting IκBα or MAPK. Use phospho-specific antibodies and siRNA knockdown to isolate targets. For example, in melanoma, FAK/cyclin D1 inhibition is dominant, whereas in osteoporosis, RANKL-NFATc1 signaling is prioritized .

Q. What challenges arise when translating this compound’s in vitro efficacy to in vivo models?

In OVX mice, this compound (0.5–1 µM) reduces bone resorption but requires pharmacokinetic optimization for bioavailability. Use micro-CT for bone density analysis and histomorphometry for osteoclast quantification. Pair with toxicity assays (e.g., liver enzymes, body weight) to assess therapeutic windows .

Q. How can researchers optimize this compound treatment duration to balance efficacy and cytotoxicity?

Time-course experiments show that prolonged exposure (72–96 h) enhances apoptosis but risks off-target effects. For cell cycle studies, 24 h treatments are sufficient to arrest G0/G1. Use real-time cell analyzers (e.g., xCELLigence) to dynamically track responses and identify critical time points .

Q. What strategies validate this compound’s synergistic effects with other anti-cancer agents?

Combine this compound with chemotherapeutics (e.g., cisplatin) or targeted therapies (e.g., FAK inhibitors) and analyze synergy via Chou-Talalay plots. Measure combination indices (CI) using CompuSyn software. Focus on pathways with overlapping targets, such as FAK/STAT3 or PI3K/AKT .

Methodological Guidelines

Q. How should researchers address batch-to-batch variability in this compound sourcing?

Validate purity (≥98% by HPLC) and solubility (DMSO stock solutions at 10 mM). Include detailed supplier metadata and lot numbers in methods. Replicate key findings with independent batches to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Use non-linear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For multi-group comparisons, apply one-way ANOVA with post-hoc tests (e.g., Tukey’s). Report mean ± SD and p-values (<0.05), ensuring sample sizes (n ≥ 3) are justified by power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.